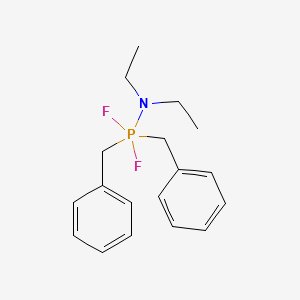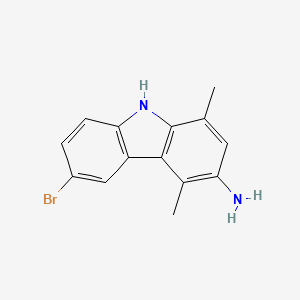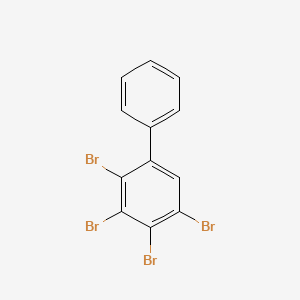
2,3,4,5-Tetrabromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrabromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications, including plastics, textiles, and electronic devices .
Méthodes De Préparation
The synthesis of 2,3,4,5-Tetrabromobiphenyl typically involves the bromination of biphenyl using bromine or bromine-containing reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a brominated biphenyl derivative with a boron reagent in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high efficiency.
Analyse Des Réactions Chimiques
2,3,4,5-Tetrabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
2,3,4,5-Tetrabromobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions and environmental conditions.
Biology: Research on its toxicological effects helps understand the impact of polybrominated biphenyls on living organisms.
Medicine: Studies investigate its potential role in disrupting endocrine functions and its effects on human health.
Industry: It is used as a flame retardant in the production of plastics, textiles, and electronic devices.
Mécanisme D'action
2,3,4,5-Tetrabromobiphenyl exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrabromobiphenyl is compared with other polybrominated biphenyls, such as:
3,3’,4,4’-Tetrabromobiphenyl: Known for its similar flame retardant properties but different toxicological profile.
2,2’,5,5’-Tetrabromobiphenyl: Another flame retardant with distinct chemical and physical properties.
2,3’,4,4’-Tetrabromodiphenyl ether: A related compound with an ether linkage, used in similar applications but with different environmental persistence.
This compound stands out due to its specific bromination pattern, which influences its reactivity and interactions with biological systems.
Propriétés
Numéro CAS |
115245-09-5 |
|---|---|
Formule moléculaire |
C12H6Br4 |
Poids moléculaire |
469.79 g/mol |
Nom IUPAC |
1,2,3,4-tetrabromo-5-phenylbenzene |
InChI |
InChI=1S/C12H6Br4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H |
Clé InChI |
NYSAPLQZKHQBSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=C2Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


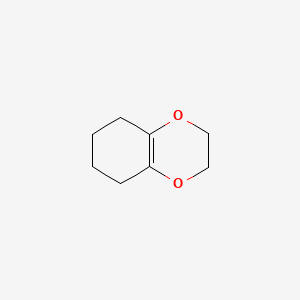
![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
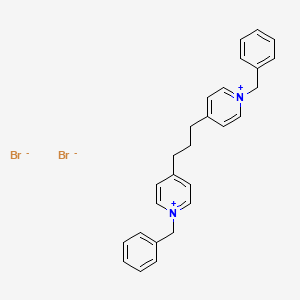
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
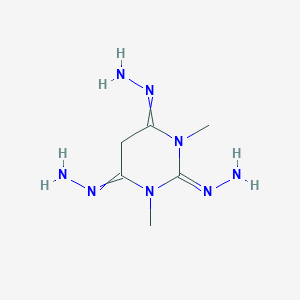
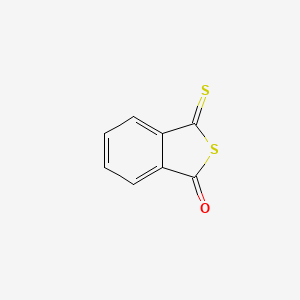
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
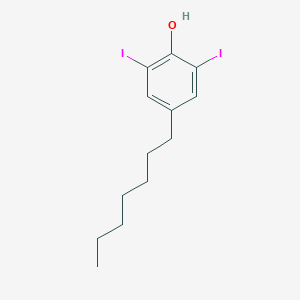
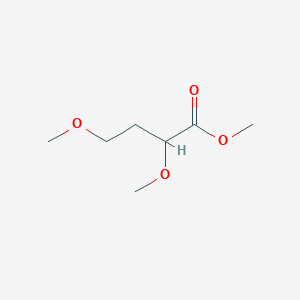
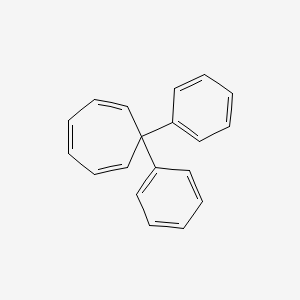
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)
